n-(1-Cyano-1-methyl-3-phenylpropyl)-5-methyloxolane-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(1-Cyano-1-methyl-3-phenylpropyl)-5-methyloxolane-3-carboxamide is a complex organic compound with a unique structure that includes a cyano group, a phenyl group, and an oxolane ring
Preparation Methods
The synthesis of n-(1-Cyano-1-methyl-3-phenylpropyl)-5-methyloxolane-3-carboxamide involves multiple steps, typically starting with the preparation of the intermediate compounds. The synthetic routes often include the following steps:
Formation of the 2-Cyano-4-phenylbutan-2-yl intermediate: This step involves the reaction of a suitable phenyl compound with a cyano group under controlled conditions.
Cyclization to form the oxolane ring: The intermediate is then subjected to cyclization reactions to form the oxolane ring.
Carboxamide formation:
Industrial production methods may involve optimization of these steps to increase yield and purity, using advanced techniques such as continuous flow reactors and high-throughput screening.
Chemical Reactions Analysis
n-(1-Cyano-1-methyl-3-phenylpropyl)-5-methyloxolane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
n-(1-Cyano-1-methyl-3-phenylpropyl)-5-methyloxolane-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of n-(1-Cyano-1-methyl-3-phenylpropyl)-5-methyloxolane-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
n-(1-Cyano-1-methyl-3-phenylpropyl)-5-methyloxolane-3-carboxamide can be compared with other similar compounds, such as:
N-(2-Cyano-4-phenylbutan-2-yl)-5-oxaspiro[2.4]heptane-2-carboxamide: This compound has a similar structure but includes a spiro ring instead of an oxolane ring.
N-(2-Cyano-4-phenylbutan-2-yl)-2,5-dimethoxybenzamide: This compound has a benzamide group instead of an oxolane ring.
N-(2-cyano-4-phenylbutan-2-yl)-5-oxo-1-(2,2,2-trifluoroethyl)-3-pyrrolidinecarboxamide: This compound includes a pyrrolidine ring and a trifluoroethyl group.
Properties
IUPAC Name |
N-(2-cyano-4-phenylbutan-2-yl)-5-methyloxolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-13-10-15(11-21-13)16(20)19-17(2,12-18)9-8-14-6-4-3-5-7-14/h3-7,13,15H,8-11H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVMCVZLVVVSAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CO1)C(=O)NC(C)(CCC2=CC=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.